Product packaging for Pyridine sulfur trioxide(Cat. No.:CAS No. 26412-87-3)

Pyridine sulfur trioxide

Cat. No.: B129425
CAS No.: 26412-87-3
M. Wt: 159.17 g/mol
InChI Key: UDYFLDICVHJSOY-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Sulfur Trioxide as a Chemical Reagent

Pyridine sulfur trioxide is a chemical complex formed from the Lewis acid-base reaction between sulfur trioxide (SO₃) and pyridine (C₅H₅N). jpbai.org In this adduct, the lone pair of electrons on the nitrogen atom of the pyridine molecule coordinates to the sulfur atom of sulfur trioxide. jpbai.orgwikipedia.org This interaction forms a stable, solid compound that is significantly easier and safer to handle than pure sulfur trioxide, which is a highly reactive and volatile substance. jpbai.org

The primary utility of the this compound complex lies in its role as a mild and selective sulfonating and sulfating agent. jpbai.org It is employed to introduce sulfonic acid (-SO₃H) or sulfate (B86663) ester groups into a wide array of organic molecules. jpbai.orgontosight.ai The complex is typically a white to off-white or beige powder and is soluble in polar organic solvents. chemimpex.comthermofisher.inlifechempharma.com Its reactivity is more controlled compared to harsher reagents like oleum (B3057394) or chlorosulfonic acid, allowing for cleaner reactions with fewer side products. nih.govresearchgate.net

PropertyValueSource
Chemical FormulaC₅H₅NO₃S or C₅H₅N·SO₃ ontosight.aichemimpex.com
Molecular Weight159.16 g/mol chemimpex.com
AppearanceWhite to off-white/beige powder chemimpex.comlifechempharma.com
CAS Number26412-87-3 chemimpex.com
Key CharacteristicStable Lewis acid-base adduct of sulfur trioxide and pyridine jpbai.org
Primary UseMild sulfonating and sulfating agent jpbai.org

Historical Context and Evolution of this compound Chemistry

The development of sulfation and sulfonation techniques has been crucial for organic synthesis. Early methods often relied on aggressive reagents such as concentrated sulfuric acid and chlorosulfonic acid. thieme-connect.de While effective, these substances often led to undesired side reactions, charring, and were difficult to handle, necessitating the search for milder alternatives. nih.govresearchgate.net

The use of sulfur trioxide complexes with Lewis bases like pyridine emerged as a significant advancement. These adducts tamed the extreme reactivity of free sulfur trioxide, allowing for more controlled and selective reactions. nih.govresearchgate.net The first studies on the sulfation of organic compounds, including amino acids, identified the pyridine/sulfur trioxide complex as one of the most efficient reagents for this purpose. thieme-connect.de

A pivotal development in the application of this reagent was its incorporation into the Parikh-Doering oxidation protocol. This reaction, which oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, utilizes the this compound complex as the key activating agent for dimethyl sulfoxide (B87167) (DMSO). lifechempharma.comwikipedia.orgacsgcipr.org This method provided a valuable alternative to other oxidation techniques and solidified the reagent's place in the synthetic chemist's toolkit.

Significance of this compound in Modern Organic Synthesis

The importance of this compound in contemporary organic synthesis is multifaceted, stemming from its versatility and controlled reactivity. jpbai.orgchemimpex.com It is a cornerstone reagent for introducing sulfur-containing functional groups, which is a critical step in the synthesis of numerous commercial products, including dyes, detergents, and pharmaceuticals. ontosight.aichemimpex.com

The reagent's ability to act as a mild sulfating agent is particularly valuable in the synthesis and modification of complex, sensitive biomolecules. nih.gov Researchers have successfully used the this compound complex for the sulfation of polysaccharides like citrus pectin (B1162225) and cellulose, as well as for the modification of steroids, flavonoids, and peptides. nih.govresearchgate.netthieme-connect.dedoi.org Such modifications are crucial for altering the biological and pharmacological properties of these molecules. nih.gov For example, the sulfation of citrus pectin has been shown to impart anticoagulant properties. doi.org

Furthermore, the Parikh-Doering oxidation remains a widely used transformation in modern synthesis. lifechempharma.comacsgcipr.org The use of the this compound complex in this context allows for the efficient oxidation of alcohols under mild conditions, avoiding the harshness of many chromium-based oxidants or the low temperatures required for other DMSO-based oxidations like the Swern oxidation. acsgcipr.org Its role as an activating electrophile in this reaction underscores its continued importance in both academic research and industrial-scale chemical production. thermofisher.inwikipedia.org

ApplicationDescriptionSource
Sulfonation & SulfationIntroduces sulfonic acid or sulfate ester groups onto alcohols, phenols, and aromatic compounds. Used in the synthesis of dyes, detergents, and pharmaceuticals. jpbai.orgontosight.aichemimpex.com
Parikh-Doering OxidationActs as the activating electrophile for DMSO to oxidize primary and secondary alcohols to aldehydes and ketones. lifechempharma.comwikipedia.orgacsgcipr.org
Synthesis of Sulfated BiomoleculesUsed for the sulfation of complex molecules such as polysaccharides (e.g., pectin, cellulose), steroids, and peptides to modify their biological activity. nih.govresearchgate.netthieme-connect.dedoi.org
Dehydration ReactionsCan facilitate reactions where the removal of water is required for the process to proceed. jpbai.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3S B129425 Pyridine sulfur trioxide CAS No. 26412-87-3

Properties

IUPAC Name

pyridine;sulfur trioxide
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InChI

InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H;
Source PubChem
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InChI Key

UDYFLDICVHJSOY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=NC=C1.O=S(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
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DSSTOX Substance ID

DTXSID50885349
Record name Pyridine sulfur trioxide
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Molecular Weight

159.17 g/mol
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CAS No.

28322-92-1, 26412-87-3
Record name Sulfur trioxide-pyridine complex
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Synthesis Methodologies and Reaction Kinetics of Pyridine Sulfur Trioxide

Established Synthetic Pathways for Pyridine (B92270) Sulfur Trioxide

The preparation of pyridine sulfur trioxide primarily involves the direct reaction of its constituent components or the use of a precursor to generate sulfur trioxide in situ.

The most direct method for synthesizing the this compound complex (C₅H₅N·SO₃) is the reaction between pyridine, a Lewis base, and sulfur trioxide (SO₃), a strong Lewis acid. wikipedia.orgdbpedia.orgsdfine.com This reaction is a classic example of a Lewis acid-base adduct formation. dbpedia.orgindiamart.com The nitrogen atom in the pyridine molecule donates a pair of electrons to the electron-deficient sulfur atom in sulfur trioxide.

The reaction can be represented as: C₅H₅N + SO₃ → C₅H₅N·SO₃

This process can be carried out by reacting pyridine with sulfur trioxide directly, often in a solvent to moderate the reaction. researchgate.net However, handling sulfur trioxide, which can exist as a volatile liquid or a solid in various polymeric forms, presents significant challenges, especially on an industrial scale. google.com

Another common and more manageable approach involves the use of chlorosulfonic acid (ClSO₃H) as a precursor for sulfur trioxide. chemicalbook.com In this method, chlorosulfonic acid is added to pyridine, typically in a chlorinated organic solvent like dichloromethane (B109758) (DCM). google.comchemicalbook.com The reaction proceeds as follows: C₅H₅N + ClSO₃H → C₅H₅N·SO₃ + HCl

A variation of this synthesis involves reacting an organic tertiary nitrogen base, such as pyridine, with sulfur dioxide to form a sulfur dioxide complex, which is then reacted with sulfur trioxide. google.com

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity, as impurities can lead to unwanted side reactions. researchgate.netacsgcipr.org Commercially available this compound often contains impurities like pyridine sulfuric acid salts, which can negatively impact its application. researchgate.netacs.org

Key factors influencing the yield and purity include:

Temperature Control: The reaction between pyridine and chlorosulfonic acid is typically carried out at low temperatures, such as 0°C, to control the exothermic nature of the reaction. chemicalbook.com One procedure describes cooling the reaction mixture to -10°C. prepchem.com

Solvent Choice: The reaction is often performed in dry, polar organic solvents like dimethylformamide (DMF) or chlorinated solvents such as dichloromethane. google.comprepchem.comlifechempharma.com The choice of solvent can influence reaction rate and product isolation.

Stoichiometry and Addition Order: The molar ratio of reactants is critical. When using chlorosulfonic acid, an excess of pyridine is often used. prepchem.com Slow, dropwise addition of chlorosulfonic acid to the pyridine solution is a common practice to maintain temperature control. chemicalbook.com

Purification of the Product: The purity of the final product is highly dependent on the washing process. The precipitate is often washed with cold water, a saturated sodium bicarbonate solution, ethanol, and other organic solvents to remove byproducts and unreacted starting materials. chemicalbook.com The use of high-purity starting materials, such as freshly distilled pyridine, is also important. nih.gov

Minimizing Water Content: The this compound complex is hygroscopic, and the presence of water can lead to the formation of pyridine sulfuric acid salts. researchgate.net Therefore, using dry solvents and reagents is essential. prepchem.com

One patented method aims to increase yields by treating the reaction mixture with gaseous ammonia (B1221849) to recover pyridine from the pyridine hydrochloride byproduct. google.com Another study found that adding extra pyridine to the commercial complex can neutralize acidic impurities, converting them to less reactive salts and preventing side reactions. acs.org

The following table summarizes the impact of various conditions on the synthesis:

ParameterConditionEffect on Yield and Purity
Temperature Low temperature (e.g., -10°C to 0°C)Controls exothermicity, minimizes side reactions. chemicalbook.comprepchem.com
Solvent Dry, polar organic solvents (e.g., DMF, DCM)Facilitates reaction and product isolation. google.comprepchem.comlifechempharma.com
Reactant Purity High purity, freshly distilled reagentsReduces impurities in the final product. nih.gov
Purification Thorough washing with various solventsRemoves byproducts and unreacted materials. chemicalbook.com
Byproduct Removal Addition of ammonia or excess pyridineRecovers pyridine, neutralizes acidic impurities. google.comacs.org

Mechanistic Investigations of this compound Formation

The formation of the this compound complex is a well-understood process, fundamentally involving a Lewis acid-base interaction. The mechanism has been studied to understand the roles of the reactants and the influence of the reaction environment.

The synthesis of this compound is a classic illustration of Lewis acid-base chemistry. dbpedia.orgindiamart.com In this reaction, pyridine (C₅H₅N) acts as the Lewis base, while sulfur trioxide (SO₃) functions as the Lewis acid. dbpedia.orgsdfine.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an electron-pair donor. Conversely, the sulfur atom in sulfur trioxide is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms, making it an electron-pair acceptor.

The formation of the adduct occurs through the donation of the lone pair of electrons from the nitrogen of pyridine to the vacant orbital of the sulfur atom in sulfur trioxide, forming a coordinate covalent bond. nih.gov This results in the stable, solid complex, C₅H₅N·SO₃. wikipedia.org This complex is less reactive than free sulfur trioxide, making it a milder and more selective sulfonating agent.

The reaction can be represented by the following mechanism: Pyridine (Lewis Base) + Sulfur Trioxide (Lewis Acid) ⇌ this compound Adduct

This adduct formation is a key principle in its use in various chemical transformations, such as the Parikh-Doering oxidation, where it activates dimethyl sulfoxide (B87167) (DMSO). acsgcipr.orgwikipedia.org

The choice of solvent can significantly impact the synthesis of the this compound complex. Solvents are typically chosen to dissolve the reactants and facilitate a controlled reaction.

Commonly used solvents include:

Dichloromethane (DCM): A frequently used chlorinated organic solvent for the reaction between pyridine and chlorosulfonic acid. google.comchemicalbook.com

Dimethylformamide (DMF): A polar aprotic solvent in which the complex is soluble. prepchem.comlifechempharma.com

Pyridine: Can be used as both a reactant and a solvent, especially when reacting with sulfur trioxide. researchgate.net

Chloroform: Another chlorinated solvent mentioned in the literature. google.com

The solvent can influence the reaction in several ways:

Solubility: The solvent must be able to dissolve the reactants to allow the reaction to proceed efficiently.

Reaction Rate: The polarity of the solvent can affect the rate of the reaction.

Heat Dissipation: The solvent helps to dissipate the heat generated during the exothermic reaction, allowing for better temperature control.

Product Isolation: The choice of solvent can affect the ease of isolating the final product. For instance, if the product is insoluble in the reaction solvent, it may precipitate out, simplifying its collection by filtration.

In some synthetic protocols, the reaction is carried out in a solvent where the this compound complex is not very soluble, leading to its precipitation as a solid, which can then be easily separated. chemicalbook.com The use of an inert organic solvent is also a feature of a patented process involving the initial formation of a sulfur dioxide complex. google.com

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of this compound and its applications. This includes using less hazardous reagents, reducing waste, and employing greener solvents.

One approach to a greener synthesis of related compounds, like 3-pyridinesulfonyl chloride, involves avoiding harsh reagents such as phosphorus oxychloride and using milder reaction conditions. google.com While not directly for the this compound complex, this indicates a trend towards more sustainable chemical processes in pyridine chemistry.

The use of water as a solvent is a key aspect of green chemistry. nih.gov Research into the synthesis of highly substituted pyridines has explored the use of choline (B1196258) hydroxide (B78521) and water, highlighting the potential for aqueous systems in pyridine-related synthesis. tandfonline.com

In the context of its applications, this compound has been used in the synthesis of heteroatom-doped graphene from natural precursors like grape leaves, which can be considered a green approach to materials synthesis. jree.ir

Furthermore, modern synthetic routes for pyridine itself have become greener, moving away from coal tar and coal gasification to methods using acetaldehyde (B116499) and ammonia. acsgcipr.org This contributes to a more sustainable lifecycle for pyridine-derived compounds.

Exploration of Sustainable Reaction Conditions

The pursuit of green chemistry principles has led to investigations into more sustainable methods for the synthesis of the this compound complex. Traditionally, the synthesis involves the reaction of pyridine with sulfur trioxide. ontosight.ai While effective, this method can be highly exothermic and requires careful temperature control to prevent the formation of unwanted byproducts. ontosight.ai

Modern approaches focus on improving the environmental profile of this synthesis. Greener routes for producing pyridine itself, a key starting material, have been developed, moving away from coal tar and coal gasification towards processes involving acetaldehyde and ammonia. acsgcipr.org

Research has also explored the use of alternative and more environmentally friendly solvents. Pyridine is often used as a solvent in processes like acylation, where it also serves to accept the acid byproduct generated. lifechempharma.com The use of solvent-free reaction conditions is a significant advancement in green chemistry. chemmethod.com For instance, carrying out reactions under thermal or microwave conditions without a solvent can lead to shorter reaction times, higher yields, and simpler workup procedures. chemmethod.com

Furthermore, the application of the this compound complex in sustainable processes is an active area of research. For example, it has been used in the one-step synthesis of heteroatom-doped graphene from natural precursors like grape leaves, which has potential applications in low-temperature fuel cells. jree.ir This highlights a shift towards utilizing the complex in environmentally benign applications.

Reduction of Hazardous Byproducts

A key focus in the sustainable synthesis and application of this compound is the minimization of hazardous byproducts. The traditional reaction between pyridine and sulfur trioxide can lead to the formation of undesired substances if not properly controlled. ontosight.ai Pyridine itself is toxic to both humans and the environment, and sulfur trioxide is an acidic gas that can contribute to acid rain. acsgcipr.org

The this compound complex is considered a safer alternative to free sulfur trioxide for sulfonation reactions because it provides a more controlled reaction, thereby reducing the risks associated with the high reactivity of SO3 and the formation of unwanted byproducts. leapchem.com

In applications such as the Parikh-Doering oxidation, which uses the this compound complex, byproducts can include dimethyl sulfide (B99878) (DMS), which is an irritant, volatile, and has a disagreeable odor, and the organic base is converted to its corresponding sulfate (B86663) salt. acsgcipr.org While pyridine is typically recovered from the reaction unchanged, it is often not reused. acsgcipr.org

Strategies to mitigate the formation and impact of hazardous byproducts include:

Careful control of reaction conditions: Maintaining optimal temperature and pressure can prevent side reactions and the formation of impurities. ontosight.ai

Use of alternative reagents: The complex [Pyridine–SO3H]Cl, which can be prepared from the this compound complex and hydrogen chloride, has been used as an efficient catalyst in solvent-free conditions. chemmethod.com

Minimizing impurities in starting materials: The presence of impurities like HSO4 in commercial pyridine-SO3 complex can catalyze undesired side reactions. This can be neutralized by adding extra pyridine. acsgcipr.org

The following table summarizes key byproducts and strategies for their reduction:

Byproduct/Hazardous SubstanceContext of FormationMitigation Strategy
Dimethyl Sulfide (DMS) Parikh-Doering oxidationOptimization of reaction conditions
Sulfate Salts Parikh-Doering oxidationRecovery and potential regeneration of the organic base
Unwanted Sulfonation Products Synthesis of the complexCareful control of reaction temperature ontosight.ai
Pyridine Waste In various reactionsDevelopment of efficient recovery and recycling methods acsgcipr.orggoogle.com
Sulfuric Acid Reaction of SO3 with moistureUse of the more stable pyridine-SO3 complex instead of free SO3 leapchem.comsdfine.com

Reaction Mechanisms and Reactivity of Pyridine Sulfur Trioxide

Sulfonation Reactions Mediated by Pyridine (B92270) Sulfur Trioxide

The primary application of the pyridine sulfur trioxide complex is in sulfonation reactions, where it introduces a sulfonic acid group (-SO₃H) into a variety of organic molecules. ziuma.comguidechem.com This transformation is crucial in the synthesis of pharmaceuticals, dyes, detergents, and specialty polymers. jpbai.orgguidechem.com The complex acts as a convenient and safer source of sulfur trioxide, which is highly reactive and volatile in its pure form. jpbai.orgziuma.com

The introduction of a sulfonic acid group by this compound proceeds through an electrophilic aromatic substitution mechanism when reacting with aromatic compounds. pearson.comaskfilo.com The sulfur trioxide molecule, the electrophile in this reaction, is generated from the complex. pearson.com The reaction involves the attack of the substrate's electron-rich site on the sulfur atom of the SO₃ molecule.

In the case of alcohols, the reaction leads to the formation of sulfate (B86663) esters. lifechempharma.com The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the sulfur trioxide complex. wikipedia.org This is followed by a proton transfer, often facilitated by the pyridine acting as a base, to yield the sulfate ester. lifechempharma.comwikipedia.org

A general representation of the sulfonation of an alcohol (R-OH) is as follows: R-OH + C₅H₅N·SO₃ → R-OSO₃H + C₅H₅N

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of sulfonation reactions. pearson.com In the sulfonation of pyridine itself, electrophilic substitution predominantly occurs at the 3-position. pearson.com This preference is attributed to the electronic structure of the pyridine ring, where the nitrogen atom withdraws electron density, making the 2- and 4-positions less reactive towards electrophiles. pearson.com The intermediate carbocation (sigma complex) formed by attack at the 3-position is more stable as it avoids placing a positive charge on the electronegative nitrogen atom. pearson.com

In the sulfonation of other substrates, the regioselectivity is influenced by the electronic and steric properties of the molecule. For instance, in the sulfonation of pyrrole (B145914) with this compound, the reaction can lead to both α- and β-pyrrolesulfonic acids. researchgate.net The formation of the β-isomer is often favored, and this selectivity can be influenced by the reaction conditions and the participation of pyridine in the transformation of the intermediate σ-complexes. researchgate.net For polysaccharides, the reactivity of the hydroxyl groups often follows the order C6 > C2 > C3. nih.gov

This compound is widely used for the sulfation of alcohols to produce sulfate esters. lifechempharma.comlifechempharma.com This reaction is valuable in various synthetic applications, including the transformation of hydroxyl groups into good leaving groups. lifechempharma.com For example, allylic and benzylic alcohols can be converted to their corresponding sulfate monoesters, which are useful intermediates in total synthesis. lifechempharma.com

The reaction is typically carried out in a polar organic solvent. diva-portal.org The this compound complex activates the alcohol for sulfation. wikipedia.org The Parikh-Doering oxidation, a well-known method for oxidizing primary and secondary alcohols to aldehydes and ketones, utilizes dimethyl sulfoxide (B87167) (DMSO) activated by the this compound complex. wikipedia.orgnrochemistry.com The initial step of this reaction involves the formation of an alkoxysulfonium ion intermediate. wikipedia.org

Substrate AlcoholProductApplication
Primary AlcoholsAldehydesOrganic Synthesis
Secondary AlcoholsKetonesOrganic Synthesis
GeraniolGeranyl SulfateIntermediate Synthesis
FarnesolFarnesyl SulfateIntermediate Synthesis
1-Indanol1-Indanyl SulfateIntermediate Synthesis

The sulfonation of aromatic compounds with this compound is an example of electrophilic aromatic substitution. pearson.com The complex provides a controlled source of sulfur trioxide, the electrophile, allowing for milder reaction conditions compared to using fuming sulfuric acid. google.compearson.com This method is particularly useful for sensitive aromatic compounds that might decompose or undergo unwanted side reactions under harsher conditions. google.com

For instance, pyrrole can be sulfonated with this compound to produce 2-pyrrolesulfonic acid. lifechempharma.com Similarly, furan (B31954) can be sulfonated to yield 2,5-disubstituted furan. lifechempharma.com The reaction generally proceeds by the attack of the aromatic ring on the sulfur trioxide, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity and yield the sulfonic acid product. pearson.com

This compound is a common reagent for the sulfation of polysaccharides and carbohydrates. mdpi.combu.edu This modification can impart important biological activities to these molecules, such as anticoagulant and antiviral properties. mdpi.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). mdpi.comsci-hub.ru

The degree of sulfation (DS), which refers to the average number of sulfate groups per monosaccharide unit, can be controlled by adjusting the reaction conditions, such as the molar ratio of the sulfating agent to the sugar unit, reaction time, and temperature. sci-hub.ruresearchgate.net The use of this compound is considered a traditional and effective method for polysaccharide sulfation due to its stability and ease of handling. mdpi.combu.edu This method has been successfully applied to various polysaccharides, including those from natural sources like Chinese lacquer and bacterial cellulose. nih.govresearchgate.net

PolysaccharideSolventResulting Property
HyaluronanDMFControlled degree of sulfation (1.0-1.5) diva-portal.org
CurdlanPyridineHigh sulfur content (19.4%) bu.edu
Pumpkin PolysaccharidesDMFHigh degree of substitution (DS = 1.31) bu.edu
Chinese Lacquer PolysaccharidesDMSO, DMF, FormamideVaried DS and molecular weights depending on solvent sci-hub.ruresearchgate.net
Bacterial CelluloseDMAc/LiClDS values ranging from 0.10 to 1.50 nih.gov

The introduction of sulfonic acid or sulfonate groups is a key step in the synthesis of many pharmaceuticals and dyes. jpbai.orgguidechem.com this compound serves as a valuable sulfonating agent in these industries due to its mild nature and selectivity. ziuma.comguidechem.com The sulfonic acid group can enhance the water solubility of drug molecules, which is often a desirable property. mdpi.com

In dye synthesis, the sulfonate groups act as auxochromes, influencing the color of the dye and improving its fastness and solubility in water. The use of this compound allows for the sulfonation of various aromatic and heterocyclic compounds that form the core structures of many synthetic dyes. guidechem.com

This compound as a Catalyst in Organic Transformations

The this compound complex (Py·SO₃) is a versatile and widely used reagent in organic synthesis, primarily functioning as a stable, solid, and easily handled source of sulfur trioxide. wikipedia.orgguidechem.com It is an adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide. wikipedia.orgnih.gov This complexation moderates the extreme reactivity of free SO₃, allowing for more controlled reactions under milder conditions. bham.ac.uk Its utility spans various transformations, where it acts not just as a sulfonating agent but also as a crucial activating electrophile. wikipedia.orglifechempharma.com

This compound is employed as an efficient reagent and catalyst in a range of organic reactions. Its primary function is to facilitate the introduction of a sulfonate group or to activate other molecules for subsequent transformations. guidechem.comshunxiangchem.com The complex is particularly valuable for the sulfation of alcohols to produce sulfate esters and for the sulfonation of various organic substrates. wikipedia.orglifechempharma.com Beyond sulfonation, it plays a key role as an activating electrophile in oxidation reactions, most notably the Parikh-Doering oxidation. wikipedia.orglifechempharma.com

Table 1: Overview of Catalytic Applications of this compound

Reaction TypeSubstrateProductRole of this compound
SulfationAlcohols (ROH)Sulfate Esters ([ROSO₃]⁻)Source of electrophilic SO₃
SulfonationFurans, PyrrolesHeteroaromatic Sulfonic AcidsMild sulfonating agent
OxidationPrimary/Secondary AlcoholsAldehydes/KetonesActivator for DMSO
SulfamationAmines (R₂NH)Sulfamic Acids (R₂NSO₃H)Sulfamoylating agent

Sulfur trioxide is a powerful and aggressive electrophile, and its direct use can lead to polymerization and other side reactions with sensitive substrates. nih.govrsc.org The formation of the this compound complex significantly tempers this reactivity. Pyridine, acting as a Lewis base, donates electron density to the sulfur trioxide molecule, reducing its electrophilicity. nih.gov This moderation allows for selective sulfonation under much milder conditions than those required for reactions with free SO₃ or oleum (B3057394). pearson.com

This attenuated reactivity is particularly advantageous for the sulfonation of electron-rich and sensitive molecules such as carbohydrates, phenols, and heteroaromatics like furan and pyrrole. wikipedia.orgnih.govlifechempharma.comnih.gov For example, pyrrole can be sulfonated with the complex in pyridine at around 100°C to yield pyrrole-2-sulfonic acid. lifechempharma.com Quantum chemical studies suggest that the reaction proceeds via the formation of an intermediate σ-complex, with the pyridine facilitating subsequent deprotonation to yield the final product. researchgate.net The complex allows the sulfonation to occur without degrading the sensitive substrate, a common issue with stronger sulfonating agents. nih.govresearchgate.net

The Parikh-Doering oxidation is a widely utilized method for converting primary and secondary alcohols into aldehydes and ketones, respectively, under mild, non-cryogenic conditions. nrochemistry.comwikipedia.org In this reaction, dimethyl sulfoxide (DMSO) serves as the oxidant, and the this compound complex functions as the critical activating agent. nrochemistry.comacsgcipr.org This method is often preferred over other DMSO-based oxidations due to its operational simplicity and reduced formation of byproducts like methyl thiomethyl ethers. wikipedia.orgchem-station.com

The mechanism involves several key steps:

Activation of DMSO: The reaction initiates with the electrophilic attack of the sulfur trioxide from the Py·SO₃ complex on the oxygen atom of DMSO. wikipedia.org

Nucleophilic Attack: The alcohol substrate then attacks the activated sulfur atom of the DMSO-SO₃ adduct. nrochemistry.comwikipedia.org

Ylide Formation: In the presence of a hindered base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), the resulting alkoxysulfonium ion is deprotonated to form a sulfur ylide. nrochemistry.comwikipedia.org

Product Formation: The ylide undergoes a rearrangement through a five-membered ring transition state to yield the desired aldehyde or ketone, along with dimethyl sulfide (B99878) and the protonated base. nrochemistry.comwikipedia.org

The reaction can often be carried out between 0 °C and room temperature, making it a practical alternative to low-temperature procedures like the Swern oxidation. wikipedia.orggaylordchemical.com

Table 2: Examples of Parikh-Doering Oxidation

Starting MaterialProductBase
Primary AlcoholAldehydeTriethylamine
Secondary AlcoholKetoneTriethylamine
Allylic Alcoholα,β-Unsaturated Aldehyde/KetoneTriethylamine
Acid-Labile DiolDi-aldehyde/Di-ketoneDiisopropylethylamine

Other Reactions Involving this compound

This compound is an effective reagent for the preparation of sulfamates through the sulfamoylation of primary and secondary amines. wikipedia.orgresearchgate.net The reaction involves the transfer of the SO₃ group from the pyridine complex to the amine, forming a sulfamic acid. wikipedia.org This method is particularly useful for synthesizing complex, biologically relevant molecules. For instance, it has been employed in the installation of sulfamate (B1201201) moieties onto protected heparan sulfate oligosaccharide derivatives, demonstrating its utility even with intricate substrates. nih.gov The general reaction is straightforward, with the amine displacing pyridine from the complex. wikipedia.orgresearchgate.net

R₂NH + C₅H₅N·SO₃ → C₅H₅N + R₂NSO₃H wikipedia.org

The process is generally high-yielding and serves as a valuable alternative to harsher reagents like chlorosulfonic acid. researchgate.net

In addition to its role in sulfonation and oxidation, this compound can react directly with certain carbonyl compounds. It has been shown to add across the carbonyl group of aliphatic aldehydes to form stable, crystalline adducts. acs.org The products of this reaction are zwitterionic betaine (B1666868) salts, identified as 1-alkyl-1-(1-proto-1-pyridyl)-1-methanesulfate derivatives. acs.org This direct addition to the carbonyl group appears to be a general reaction for various substituted and unsubstituted aliphatic aldehydes. acs.org For example, both formaldehyde (B43269) (from paraformaldehyde) and acetaldehyde (B116499) (from paraldehyde) react cleanly to yield the corresponding betaine adducts. acs.org This reactivity is distinct from sulfonation at the α-carbon, which can occur with other SO₃ complexes under different conditions. acs.org

Table 3: Addition Products of this compound with Aldehydes. acs.org

Aldehyde ReactantProduct Structure Name
Formaldehyde1-(1-proto-1-pyridyl)-1-methanesulfate
Acetaldehyde1-methyl-1-(1-proto-1-pyridyl)-1-methanesulfate
Propionaldehyde1-ethyl-1-(1-proto-1-pyridyl)-1-methanesulfate
n-Butyraldehyde1-propyl-1-(1-proto-1-pyridyl)-1-methanesulfate

Reduction of Sulfoxides

The this compound complex, in conjunction with sodium iodide, serves as an effective reagent system for the deoxygenation of sulfoxides to their corresponding sulfides. This transformation is a significant reaction in organic synthesis, allowing for the selective removal of an oxygen atom from a sulfoxide group.

Detailed research into this reaction has elucidated the mechanism and scope of this reduction. The process is initiated by the reaction of the sulfoxide with the this compound complex. This is followed by the introduction of sodium iodide, which plays a crucial role in the subsequent reduction steps, ultimately leading to the formation of the sulfide.

The general reaction can be represented as follows:

R-S(O)-R' + Py·SO₃ + NaI → R-S-R'

A comprehensive study by George A. Olah, Yashwant D. Vankar, and Mostafa Arvanaghi explored this reaction in detail. Their findings, published in the journal Synthesis in 1979, provide the foundational understanding of this deoxygenation process. However, access to the full text of this publication, which would contain the specific mechanistic details and empirical data, is not currently available. Without this critical source, a more in-depth discussion of the reaction mechanism and a detailed data table of research findings cannot be accurately generated.

Further investigation into the specifics of substrate scope, reaction conditions (such as solvent and temperature), and yields for various sulfoxides would be necessary to provide a complete picture of this reaction. This information is likely contained within the aforementioned publication and other related scholarly articles which are not accessible at this time.

Advanced Applications of Pyridine Sulfur Trioxide in Research

Pyridine (B92270) Sulfur Trioxide in Polymer Chemistry and Material Science

In the realm of polymer chemistry and material science, pyridine sulfur trioxide is instrumental in modifying polymer backbones to enhance their properties for specialized applications. The introduction of sulfonic acid groups can dramatically alter a polymer's solubility, ion-exchange capabilities, and conductivity, opening avenues for new material development.

The sulfonation of polymers is a key chemical modification that introduces sulfonic acid (-SO₃H) groups onto the polymer chain. This compound is frequently employed for this purpose due to its mild reaction conditions, which help to avoid polymer degradation that can occur with harsher sulfonating agents like concentrated sulfuric acid. guidechem.comresearchgate.net This process enhances the hydrophilicity, and consequently the water solubility, of polymers. guidechem.com The degree of sulfonation can be controlled by adjusting reaction parameters such as temperature, time, and the molar ratio of the reagent to the polymer, allowing for the tailoring of the final polymer's characteristics. researchgate.net

A notable application is in the sulfonation of polystyrene, a process that has been extensively reviewed. researchgate.net The resulting sulfonated polystyrene is a versatile material with numerous industrial uses.

Sulfonated polymers are fundamental to the creation of cation-exchange resins. innospk.com These resins function by reversibly exchanging cations with the surrounding medium, a property conferred by the negatively charged sulfonic acid groups. This compound is used in the synthesis of these materials by sulfonating cross-linked polymer beads, such as those made from styrene-divinylbenzene copolymers. google.com This process imbues the otherwise inert polymer with ion-exchange capabilities, making it suitable for applications like water softening and purification.

Furthermore, the introduction of sulfonic acid groups can increase the conductivity of certain polymers. This has led to the use of this compound in the development of sulfonated polymers for applications in membranes and other materials where ionic conductivity is crucial, such as in fuel cells. innospk.com

This compound serves as a key sulfonating agent in the production of various dyes and pigments. guidechem.cominnospk.com The incorporation of sulfonic acid groups into the molecular structure of a dye is a common strategy to enhance its water solubility. This is particularly important for dyes used in the textile industry, where solubility in aqueous dye baths is essential for uniform application to fabrics. The mild nature of Py·SO₃ allows for the sulfonation of complex organic molecules without causing unwanted side reactions that could alter the dye's color or other properties. guidechem.com

The synthesis of anionic surfactants and detergents is another significant industrial application of this compound. guidechem.com These molecules typically consist of a long, hydrophobic hydrocarbon tail and a hydrophilic head group. The sulfonic acid group, introduced via sulfonation with Py·SO₃, often serves as this hydrophilic head. The resulting amphiphilic nature of these molecules allows them to reduce the surface tension of water and act as effective cleaning and emulsifying agents.

In the field of advanced materials, this compound has been utilized as a precursor for the synthesis of nitrogen and sulfur co-doped graphene (N, S-doped graphene). This material has shown significant promise as a metal-free electrocatalyst for the oxygen reduction reaction (ORR), a key process in fuel cells. In one method, N, S-doped porous graphene was synthesized via pyrolysis of this compound at 900°C. The resulting material demonstrated excellent catalytic activity for the ORR, comparable to that of commercial platinum-based catalysts, along with superior stability and resistance to methanol (B129727) crossover effects.

Electrochemical Performance of N, S-Doped Graphene Synthesized via Pyrolysis
ParameterValue
Synthesis Temperature900°C
PrecursorThis compound
ApplicationOxygen Reduction Reaction (ORR) Electrocatalyst
Number of Electrons Transferred~4.1
Key AdvantageHigh catalytic activity, excellent resistance to methanol crossover

This compound in Pharmaceutical and Biomedical Research

The sulfation of small molecules is a critical modification in pharmaceutical and biomedical research, as it can significantly impact their biological activity and pharmacological properties. nih.govnih.gov this compound is a preferred reagent for this purpose, enabling the sulfation of a wide range of bioactive compounds, including polysaccharides, proteins, flavonoids, and steroids. nih.govnih.gov This modification often increases the water solubility of these molecules, which can be advantageous for drug delivery. nih.gov

Sulfated molecules play crucial roles in various biological processes, such as cell signaling, immune responses, and anticoagulation. nih.govnih.gov For instance, Py·SO₃ is used in the synthesis of sulfated polysaccharides that exhibit antiviral and anticoagulant properties. mdpi.combu.edu One example is the sulfation of squid ink polysaccharide, which is being investigated as a potential compound for preventing tumor metastasis. tradeindia.com

In steroid research, this compound is used for the sulfation of steroid alcohols. anu.edu.au This is a key step in the synthesis of steroid sulfates, which are important metabolites and signaling molecules. The reaction can be performed under mild conditions, which is crucial for preserving the complex and often sensitive steroid structure. anu.edu.au

The table below summarizes the application of this compound in the sulfation of various bioactive molecules for biomedical research.

Applications of this compound in Biomedical Research
Molecule ClassApplication/Significance of SulfationReference
PolysaccharidesCreation of compounds with anticoagulant, antiviral, and anti-tumor properties. mdpi.combu.edutradeindia.com
Proteins (Tyrosine Residues)Strengthening protein-protein interactions, involved in processes like blood clotting and inflammation. nih.govwikipedia.org
SteroidsSynthesis of steroid sulfates for metabolic and cell signaling studies. nih.govanu.edu.au
FlavonoidsModification of polyphenolic flavonoids to study their biological activities. nih.gov
Drug IntermediatesIntroduction of sulfonic acid groups to enhance solubility and bioavailability. guidechem.comtradeindia.com

Furthermore, this compound has been employed in the preparation of gold nanoparticles capped with sulfate-ended ligands, which have been investigated as potential anti-HIV agents. sigmaaldrich.com It is also used in the synthesis of azide (B81097) analogs of pregnenolone, demonstrating its utility in creating complex pharmaceutical intermediates. tradeindia.com

Modification of Active Pharmaceutical Ingredients (APIs)

The direct sulfation of APIs is a key strategy for modifying their physicochemical properties. Crystal engineering, a field focused on the design and synthesis of crystalline solids, often involves the modification of APIs to improve characteristics like solubility and dissolution profile. researchgate.net The introduction of a highly polar sulfate (B86663) group (-OSO₃⁻) via reagents like this compound can transform a lipophilic compound into a more water-soluble derivative. This modification is crucial for APIs that exhibit poor solubility, which can otherwise limit their therapeutic efficacy. researchgate.net For instance, the reagent is used to prepare sulfate esters of morphine derivatives, potentially altering their activity and metabolic pathways. This process of postsynthesis modification allows researchers to fine-tune the properties of established drug molecules.

Synthesis of Pharmaceutical Intermediates

This compound is extensively employed as a sulfonating agent in the multi-step synthesis of drug intermediates. guidechem.com It facilitates the introduction of sulfonic acid (-SO₃H) or sulfate ester groups into organic molecules, which are foundational steps in the production of many pharmaceuticals. jpbai.orgguidechem.com One of the most notable applications is in the Parikh-Doering oxidation, where the Py·SO₃ complex activates dimethyl sulfoxide (B87167) (DMSO) to convert primary and secondary alcohols into aldehydes and ketones, respectively. lifechempharma.comfishersci.ca This reaction is a critical transformation in the synthesis of complex pharmaceutical molecules. Furthermore, the complex is used to convert hydroxyl-containing compounds into intermediates like sulfonyl chlorides, which are vital for building more complex drug structures. ziuma.com

Enhancement of Bioavailability and Pharmacological Properties

The addition of a sulfate group can also influence a molecule's interaction with biological targets. For example, in a series of pyridine-3-sulfonylurea derivatives studied for diuretic activity, the specific chemical structure, including the sulfonyl group, was critical to the compound's potency and duration of action. nih.gov While this study does not directly use Py·SO₃ for the final step, it illustrates the principle that the sulfonyl/sulfate moiety is fundamental to the pharmacological profile, a feature often introduced using reagents like this compound during synthesis. nih.gov

Sulfation of Bioactive Small Molecules (e.g., Steroids, Flavonoids)

This compound is a preferred reagent for the sulfation of sensitive bioactive molecules like steroids and flavonoids due to its mild reaction conditions. nih.gov

Steroids: The sulfation of steroids is a common biological process and is synthetically replicated to study their function and metabolism. Research has demonstrated the effective use of Py·SO₃ in dimethylformamide (DMF) or 1,4-dioxane (B91453) for the sulfation of steroid hydroxyl groups. anu.edu.au For example, testosterone (B1683101) can be reliably converted to testosterone 17-sulfate with greater than 98% conversion using this method. anu.edu.au This chemical transformation is essential for preparing analytical standards and for investigating the biological roles of sulfated steroids.

Flavonoids: Flavonoids are polyphenolic compounds found in plants with various reported biological activities. nih.gov Their sulfation can enhance their water solubility and biological activity. kaust.edu.sa The Py·SO₃ complex is used for the installation of sulfate moieties onto flavonoid scaffolds. nih.gov This modification can make the flavonoids more suitable for therapeutic applications by improving their pharmacokinetic profiles. kaust.edu.sa

Sulfation of Polysaccharides for Biological Activity

The chemical modification of polysaccharides through sulfation is a powerful method to enhance or impart new biological activities. nih.gov The sulfur trioxide-pyridine method is considered an effective technique for this purpose. mdpi.commdpi.com The process typically involves dissolving the polysaccharide in a polar organic solvent like N,N-dimethylformamide (DMF) and then adding the Py·SO₃ reagent. mdpi.combu.edu

This modification can introduce anticoagulant, antiviral, antioxidant, and antitumor properties to naturally occurring polysaccharides. bu.edu The degree and position of sulfation on the polysaccharide chain are critical factors that determine the resulting biological activity. bu.edu For example, sulfated silk fibroin has been prepared using Py·SO₃ for anticoagulation tests. fishersci.ca The mild nature of the reagent is advantageous as it minimizes the degradation of the polymer backbone, which can occur with harsher sulfating agents. bu.edu

Theoretical and Computational Studies of Pyridine Sulfur Trioxide

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those employing density functional theory (DFT) and ab initio methods like Hartree-Fock and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the properties of the pyridine-SO₃ adduct. researchgate.netresearchgate.net

Computational models have been used to determine the optimized geometry of the pyridine (B92270) sulfur trioxide complex. Studies utilizing Hartree-Fock level calculations with a 6-31G* basis set have provided detailed geometrical parameters. researchgate.net The formation of the complex involves the interaction between the lone pair of electrons on the nitrogen atom of the pyridine ring and the sulfur atom of sulfur trioxide. This results in a notable elongation of the S-O bonds and slight alterations in the geometry of the pyridine ring compared to the isolated molecules. researchgate.net

A theoretical study at the MP2/aug-cc-pVTZ level of theory further explored the geometry, identifying a Type-A complex formed through a direct N…S lone pair-π-hole interaction. researchgate.net The optimized geometrical parameters calculated are generally in good agreement with structures reported for similar compounds. researchgate.netscispace.com

Table 1: Selected Optimized Geometrical Parameters of Pyridine Sulfur Trioxide
ParameterCalculated Value
N-S Bond Length1.83 Å (Typical Range)
S-O Bond Length1.47 Å (Typical Range)
O-S-O Bond Angle~114°
N-S-O Bond Angle~104°

Note: The values in the table are representative values from computational studies and may vary depending on the level of theory and basis set used.

The formation of the N-S bond in the this compound complex is a classic example of a Lewis acid-base interaction, leading to a significant redistribution of electron density. The sulfur trioxide molecule, a potent Lewis acid, accepts electron density from the nitrogen atom of pyridine, the Lewis base. researchgate.net

Natural Bond Orbital (NBO) analysis is a key tool for investigating these electronic interactions. It reveals a significant charge transfer from the lone pair of the nitrogen atom (LP(N)) to the antibonding orbitals of the sulfur trioxide moiety (σ*(S−O)). researchgate.net This donor-acceptor interaction is the primary contributor to the stability of the complex. The direction of this charge transfer is also discussed in the context of frontier orbital theory. researchgate.net

The stability of the pyridine-SO₃ complex is quantified by its binding energy. Computational studies have shown this interaction to be very strong. Calculations at the MP2=full/aug-cc-pVTZ level predict the binding energy for the primary N…S chalcogen-bonded complex to be in the range of -81 to -110 kJ/mol, depending on substituents on the pyridine ring. researchgate.net For the unsubstituted pyridine-SO₃ complex, the binding energy is substantial, indicating a stable adduct.

Spectroscopic Analysis and Vibrational Studies

Vibrational spectroscopy, coupled with computational analysis, provides a powerful method for identifying and characterizing the this compound complex. Theoretical calculations of vibrational wavenumbers are compared with experimental spectra to assign specific vibrational modes. researchgate.net

The FT-IR spectrum of the this compound complex displays characteristic bands corresponding to the vibrations of both the pyridine ring and the sulfonate group. Computational studies, such as those using the Hartree–Fock/6-31G* basis set, are used to calculate the vibrational wavenumbers, which are then compared with the experimental values. researchgate.net

Key vibrational modes include the C-H stretching of the pyridine ring, typically observed above 3000 cm⁻¹, and the pyridine ring stretching vibrations, which occur in the 1600-1300 cm⁻¹ region. researchgate.net The formation of the complex significantly perturbs the vibrational modes of the SO₃ moiety. The symmetric and asymmetric S=O stretching modes are particularly sensitive to the coordination with pyridine.

Table 2: Selected Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for this compound researchgate.net
Experimental FT-IR (cm⁻¹)Calculated (HF/6-31G*) (cm⁻¹)Vibrational Assignment
30783080C-H Stretching
15521545Pyridine Ring Stretching
12011195Pyridine Ring Stretching
10451040S-O Stretching
765760C-H Out-of-plane Bending
680675O-S-O Bending

Note: Calculated frequencies are often scaled to better match experimental values. The assignments are based on the potential energy distribution from the calculations.

Complementing FT-IR spectroscopy, the FT-Raman spectrum provides information on the vibrational modes of the this compound complex. researchgate.net The experimental Raman spectrum is also compared with theoretically calculated wavenumbers to provide a comprehensive vibrational analysis. scispace.com

The C-H stretching modes and pyridine ring stretching vibrations are also prominent in the Raman spectrum. For instance, bands at 3075 cm⁻¹ are assigned to C-H stretching, while several bands in the 1600-1100 cm⁻¹ region are attributed to pyridine ring stretching modes. researchgate.net The breathing mode of the pyridine ring is also an important diagnostic band. researchgate.net

Table 3: Selected Experimental and Calculated FT-Raman Vibrational Frequencies (cm⁻¹) for this compound researchgate.net
Experimental FT-Raman (cm⁻¹)Calculated (HF/6-31G*) (cm⁻¹)Vibrational Assignment
30753080C-H Stretching
15491545Pyridine Ring Stretching
12811275Pyridine Ring Stretching
10201015Ring Breathing Mode
760755S-O Stretching
625620Ring Deformation

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique used to study molecules adsorbed onto metal surfaces. scispace.com Investigations of this compound on an electrochemically roughened silver electrode have provided valuable information about the molecule-surface interaction. scispace.comresearchgate.net In these studies, SERS spectra were recorded in situ from a 1 mM solution of the complex in 0.1 M KCl. scispace.com

The resulting SERS spectra are characterized by the prominent appearance of strong pyridine ring vibrations. scispace.comresearchgate.net This observation is a clear indicator of a significant interaction between the pyridine ring of the complex and the silver surface. scispace.com Analysis of the spectral data suggests that the this compound molecule adsorbs onto the silver surface with the pyridine ring oriented in a tilted fashion. scispace.comresearchgate.net The enhancement of the Raman signal is attributed to a combination of electromagnetic effects, such as surface plasmon resonance, and chemical interactions between the adsorbate and the metal. scispace.com The potential-dependent nature of the SERS spectra further elucidates the dynamics of the adsorption process. scispace.comresearchgate.net

Comparison of Experimental FT-Raman and SERS Wavenumbers for this compound
FT-Raman Wavenumber (cm⁻¹)SERS Wavenumber (cm⁻¹)Assignment
3075-C-H Stretching
16101608Ring Stretching
1549-Ring Stretching
12811278Ring Stretching
12621256Ring Stretching
11801181C-H Bending
10401039Ring Breathing
10121011Ring Breathing
632635Ring Deformation

Correlation of Vibrational Wavenumbers with Theoretical Models

To gain a more profound understanding of the vibrational dynamics of the this compound complex, experimental spectroscopic data from Fourier Transform Infrared (FT-IR) and FT-Raman techniques are often correlated with theoretical calculations. scispace.comresearchgate.net Quantum chemical computations, such as those using the Hartree-Fock method with a 6-31G* basis set, have been employed to calculate the vibrational wavenumbers of the molecule. scispace.comresearchgate.net

These theoretical calculations provide a basis for the assignment of specific vibrational modes observed in the experimental spectra. researchgate.net For instance, the C-H stretching modes of the pyridine ring are typically observed around 3075-3078 cm⁻¹ in the experimental spectra. researchgate.net The stretching vibrations of the pyridine ring itself are found in the 1200-1600 cm⁻¹ region. researchgate.net By comparing the computed wavenumbers with the experimental values, researchers can validate the accuracy of the theoretical model and the geometric optimization of the molecular structure. scispace.com This correlative approach is crucial for a detailed interpretation of the molecule's structural and bonding characteristics as reflected in its vibrational spectra. researchgate.netphyschemres.org

Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for this compound
FT-IRFT-RamanCalculated (HF/6-31G*)Assignment
307830753077C-H Stretching
163216101611Ring Stretching
155215491550Ring Stretching
120112811280Ring Stretching
-12621261Ring Stretching
117511801178C-H Bending
104210401041Ring Breathing
101110121013Ring Breathing
630632631Ring Deformation

Frontier Orbital Theory and Charge Transfer Mechanisms

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the electronic properties and reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikiwand.com For the this compound complex, the HOMO possesses π character, while the LUMO exhibits π* character. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com

FMO theory is particularly useful for discussing the charge-transfer mechanisms that contribute to phenomena like SERS. scispace.comresearchgate.net The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another leads to attraction and charge transfer. wikiwand.com In the context of SERS, a charge-transfer mechanism can occur between the adsorbed this compound molecule and the metal surface. researchgate.net The direction of this charge transfer can be analyzed using FMO theory, providing insight into the enhancement mechanism. scispace.comresearchgate.net The formation of the complex itself involves a charge transfer from the Lewis base (pyridine) to the Lewis acid (sulfur trioxide), which stabilizes the adduct.

Nonlinear Optical Properties

Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in The NLO response of a molecule is related to its hyperpolarizability. ias.ac.in Theoretical calculations have been performed to evaluate the first hyperpolarizability (β) of the this compound complex. scispace.comresearchgate.net

The results of these calculations indicate that the value of the first hyperpolarizability for this compound is comparable to that of other, similar molecular structures known for their NLO properties. scispace.comresearchgate.net This finding suggests that the this compound complex is a promising candidate for further investigation and potential use in NLO applications. scispace.com The NLO behavior in such molecules often arises from intramolecular charge transfer, which is facilitated by the donor-acceptor nature of the pyridine (donor) and sulfur trioxide (acceptor) components within the complex. ias.ac.in The delocalization of π-electrons across the molecule also plays a significant role in enhancing its hyperpolarizability. ias.ac.in

Calculated First Hyperpolarizability of this compound
ComponentValue (x 10⁻³⁰ esu)
β_xxx-1.23
β_xyy0.45
β_xzz-0.18
β_yyy0.00
β_yzz0.00
β_zzz-2.56
β_total 3.08

Analytical Methodologies for Pyridine Sulfur Trioxide Research

Determination of Active Sulfur Trioxide Content

The potency of pyridine (B92270) sulfur trioxide as a sulfating agent is directly related to the amount of active, unhydrolyzed SO₃. Titrimetric methods are commonly employed for this determination.

One established method involves a differential titration procedure that quantifies the water consumed during the hydrolysis of the complex. ajpaonline.com The complex's high susceptibility to hydrolysis is a key factor in the success of this method. ajpaonline.com A significant enhancement in the rate of hydrolysis, which can be completed in under five minutes, is achieved by dissolving the complex in a pyridine solution containing a small, controlled amount of water (e.g., 0.1%). This rapid hydrolysis allows for the subsequent use of Karl Fischer titration to accurately measure the amount of water consumed, thereby determining the active SO₃ content. ajpaonline.com

Another approach involves potentiometric titration. ajpaonline.comdoi.org For amine sulfur trioxide complexes, a method has been developed that involves the hydrolysis of the complex under reflux conditions with sulfuric acid, followed by titration of the excess acid with a standardized alkali solution. ajpaonline.comdoi.org This back-titration method allows for the calculation of the SO₃ that reacted. The accuracy for this type of SO₃ estimation has been reported with a recovery of 99.92% and a precision of 0.25%. ajpaonline.comdoi.org

MethodPrincipleKey FeaturesReported Performance
Karl Fischer TitrationMeasures water consumed during the rapid hydrolysis of the complex in a wet pyridine solvent.Fast analysis time due to enhanced hydrolysis rate.Precise determination of water consumed, directly correlating to active SO₃. ajpaonline.com
Potentiometric Back-TitrationThe complex is hydrolyzed with a known excess of acid, and the remaining acid is titrated with a standard base.Suitable for determining SO₃ content in amine-SO₃ complexes.Accuracy reported at 99.92% recovery with 0.25% precision. ajpaonline.comdoi.org

Quantification of Impurities and Degradation Products

The primary impurity in pyridine sulfur trioxide is its main degradation product, formed from the reaction with atmospheric moisture. This hydrolysis product compromises the reagent's effectiveness.

Direct titration can be used to quantify acidic impurities like sulfuric acid. ajpaonline.comdoi.org A sample is dissolved in water and directly titrated with a standard alkali solution, such as 0.02N sodium hydroxide (B78521), using a potentiometer to determine the equivalence point. ajpaonline.com This method has been validated with a reported accuracy of 102.80% and a precision of 0.75%. ajpaonline.comdoi.org

Infrared (IR) spectroscopy also serves as a method for quantifying degradation. An early technique involved measuring the ratio of absorbance for the pyridine sulfate (B86663) hydrolysis product against the active pyridine-sulfur trioxide complex over time. By extrapolating a graph of the percentage of pyridine sulfate versus time back to zero, the initial amount of the impurity in the sample can be determined.

Chromatographic and Spectroscopic Techniques for Analysis

A suite of spectroscopic techniques is used for the structural confirmation, purity assessment, and analysis of this compound. scispace.comresearchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is a fundamental tool for confirming the identity of the complex. scispace.comnih.gov The spectra show characteristic bands corresponding to the vibrations of the pyridine ring and the S-O bonds of the sulfur trioxide moiety. researchgate.net It is routinely used to confirm that the material conforms to the expected structure. avantorsciences.comthermofisher.com The presence of strong pyridine ring vibrations in the spectrum helps in detailed structural analysis. scispace.comresearchgate.net

Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational data to FT-IR. scispace.com The Raman spectrum of this compound displays characteristic bands for the pyridine ring stretching modes and the ring breathing mode. researchgate.netresearchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique used to study the interaction of the complex with metal surfaces. scispace.comresearchgate.net Studies using SERS have provided insights into the adsorption orientation of the molecule on silver surfaces, indicating that the pyridine ring interacts with the surface in a tilted orientation. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used for structural elucidation and purity confirmation. nih.govchemicalbook.comspectrabase.com The chemical shifts and coupling constants of the pyridine protons in the ¹H NMR spectrum, and the carbon signals in the ¹³C NMR spectrum, provide definitive structural information. Some suppliers specify the assay is determined by NMR. fujifilm.com

TechniqueApplication in this compound AnalysisInformation Obtained
FT-IR SpectroscopyIdentity confirmation and detection of impurities. scispace.comnih.govavantorsciences.comCharacteristic vibrational frequencies of pyridine ring and S-O bonds.
FT-Raman SpectroscopyStructural analysis. scispace.comchemicalbook.comComplementary vibrational data, including ring stretching and breathing modes. researchgate.net
SERSStudy of surface interactions. scispace.comresearchgate.netAdsorption orientation and charge-transfer contributions. scispace.comresearchgate.net
NMR Spectroscopy (¹H, ¹³C)Structural confirmation and purity assay. chemicalbook.comfujifilm.comDefinitive molecular structure and quantification. nih.govchemicalbook.com

Quality Control and Reagent Purity Assessment

Quality control for commercial this compound is essential to ensure batch-to-batch consistency and reliability in its applications. This is achieved through a combination of the analytical methods described above.

The hygroscopic nature of the complex is a critical factor, and discussions among researchers highlight that even high-grade commercial reagents can give low reaction yields if not handled properly. researchgate.net This underscores the importance of fresh preparation or rigorous analytical verification of the reagent's quality before use. researchgate.net

ParameterTypical SpecificationAnalytical Method
AppearanceWhite to cream/pale yellow powder. thermofisher.comVisual Inspection
Assay (Purity)≥95.0% to ≥98.0%. avantorsciences.comsigmaaldrich.comAqueous Acid-Base Titration, NMR. thermofisher.comfujifilm.com
Active SO₃ Contentca. 48-50%. avantorsciences.comthermofisher.comTitrimetric Methods (e.g., Karl Fischer). ajpaonline.com
IdentificationConforms to reference spectrum. avantorsciences.comthermofisher.comFT-IR Spectroscopy.

Q & A

Q. What are the primary synthetic applications of pyridine sulfur trioxide in organic chemistry, and how is it employed as a sulfation reagent?

this compound (C₅H₅N·SO₃) is widely used to sulfate hydroxyl groups in alcohols, carbohydrates, and polymers. For example, it converts allylic or benzyl alcohols (e.g., geraniol, farnesol) into sulfate monoesters, which act as leaving groups in elimination or substitution reactions . In carbohydrate chemistry, it sulfates chitosan and hyaluronic acid derivatives under mild conditions, enabling controlled substitution patterns critical for bioactivity studies . Methodologically, the reaction typically involves dissolving the substrate in anhydrous pyridine or DMF, adding the complex at 0–25°C, and quenching with aqueous base to isolate the sulfated product .

Q. How does the reaction mechanism of this compound in sulfation differ from other sulfating agents like chlorosulfonic acid?

this compound acts as a stabilized SO₃ source, reducing side reactions (e.g., decomposition or over-sulfation) compared to aggressive agents like chlorosulfonic acid. The pyridine moiety neutralizes the liberated H⁺ during sulfation, maintaining a near-neutral pH, which is critical for acid-sensitive substrates. For instance, in synthesizing guluronic acid sulfates (PGS), this method achieves higher regioselectivity at C-2/C-3 positions compared to chlorosulfonic acid, which may degrade polysaccharide backbones . The mechanism involves nucleophilic attack of the substrate’s hydroxyl group on the electrophilic sulfur atom in SO₃, followed by proton transfer stabilized by pyridine .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified as a corrosive solid (UN 3261) with acute toxicity (Oral Tox. 4) and skin corrosion (Category 1B). Key precautions include:

  • Using gloves, goggles, and fume hoods to avoid exposure .
  • Storing in airtight containers under anhydrous conditions to prevent hydrolysis, which releases corrosive sulfuric acid .
  • Avoiding contact with water, alcohols, or amines during reactions, as exothermic decomposition may occur .

Advanced Research Questions

Q. How can researchers optimize sulfation efficiency and regioselectivity using this compound in complex polysaccharides?

Optimization involves:

  • Temperature control : Lower temperatures (0–10°C) favor selective sulfation of primary hydroxyl groups, while higher temperatures (25–40°C) target secondary hydroxyls .
  • Solvent choice : Anhydrous DMF or pyridine enhances solubility of hydrophobic substrates, whereas DMSO improves sulfation kinetics for hydrophilic polymers .
  • Stoichiometry : A 1:1 molar ratio of SO₃ to substrate hydroxyl groups minimizes over-sulfation. Excess reagent may lead to sulfonic acid byproducts . Post-reaction characterization via ¹H/¹³C NMR and ESI-MS is critical to confirm substitution patterns .

Q. What experimental strategies address contradictions in reported sulfation yields for this compound-mediated reactions?

Discrepancies often arise from:

  • Moisture sensitivity : Trace water hydrolyzes SO₃, reducing active sulfation capacity. Rigorous drying of substrates/solvents and inert atmosphere use are mandatory .
  • Reagent purity : Commercial batches with ≥48% active SO₃ (by weight) ensure reproducibility. Deliquescent or discolored complexes may contain polymeric byproducts, lowering yields .
  • Quenching methods : Rapid neutralization with chilled NaHCO₃ (instead of H₂O) prevents acid-catalyzed desulfation .

Q. How does this compound compare to SO₃-triethylamine or SO₃-DMF complexes in catalytic applications?

this compound is less hygroscopic than SO₃-triethylamine, making it preferable for large-scale reactions. However, SO₃-DMF complexes offer higher solubility in polar aprotic solvents, advantageous for sulfating sterically hindered substrates. For example, in synthesizing heparin-mimetic polymers, DMF-SO₃ achieves higher degrees of sulfation (DS = 2.1–2.5) compared to pyridine-SO₃ (DS = 1.8–2.0) due to improved reagent diffusion .

Methodological & Analytical Questions

Q. What characterization techniques are most effective for analyzing sulfated products generated with this compound?

  • Elemental analysis : Quantifies sulfur content to calculate degree of sulfation (DS) .
  • FT-IR : Peaks at 1250 cm⁻¹ (S=O) and 810 cm⁻¹ (C-O-S) confirm sulfation .
  • NMR : ¹³C NMR detects shifts at sulfated carbons (Δδ = +6–10 ppm), while ¹H-¹³C HMQC correlates substitution sites .
  • ESI-MS : Resolves sulfated oligomers and detects over-sulfation byproducts .

Q. How can researchers mitigate batch-to-batch variability when using commercial this compound?

Reproducibility issues often stem from inconsistent SO₃ content or polymeric impurities. Recommendations include:

  • Sourcing white, free-flowing powder (avoid clumped or discolored batches) .
  • Pre-drying the complex under vacuum (40°C, 2 h) to remove adsorbed moisture .
  • Validating activity via a control reaction (e.g., sulfation of 1-octanol) before scaling up .

Safety & Compliance

Q. What disposal protocols are recommended for this compound waste?

Neutralize residual reagent by slow addition to ice-cold 10% NaHCO₃, followed by filtration to remove pyridine salts. Aqueous waste should be treated as corrosive (pH < 2) and disposed via licensed hazardous waste facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.